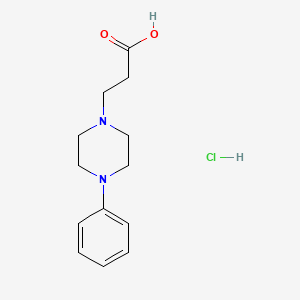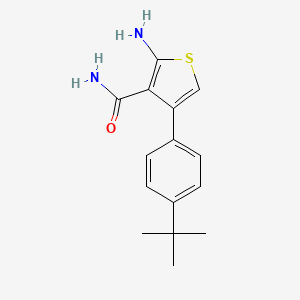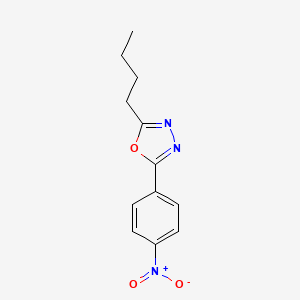
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-butyl-5-nitrobenzofuran” is a key intermediate in the preparation of the anti-arrhythmic drug, dronedarone hydrochloride . It is used for the treatment of atrial fibrillation and atrial flutter in patients whose hearts have either returned to normal rhythm or who undergo drug therapy or electric shock treatment to maintain normal rhythm .
Synthesis Analysis
The commercially available 4-nitrophenol is converted in five steps to 2-butyl-5-nitrobenzofuran, which upon Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group gives the key intermediate . There are several synthetic routes appeared in the literature for the preparation of this compound .Chemical Reactions Analysis
The synthesis of “2-butyl-5-nitrobenzofuran” involves several chemical reactions, including the conversion of 4-nitrophenol to 2-butyl-5-nitrobenzofuran, Friedel–Crafts acylation with 4-methoxybenzoyl chloride, and deprotection of the methyl group .Applications De Recherche Scientifique
Green Synthesis of 1,3,4-Oxadiazoles
2-Aryl-1,3,4-oxadiazoles, including 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, are important in various research fields due to their functional properties. A green synthetic method has been developed for these compounds, featuring high yields, simple purification, water-based reaction medium, energy efficiency, and no catalyst addition (Zhu, Zou, Shao, & Li, 2015).
Corrosion Inhibition
Studies have investigated the effect of certain 1,3,4-oxadiazole derivatives on corrosion inhibition. These compounds have shown significant influence in controlling the corrosion of mild steel in acidic environments. The adsorption of these molecules on metal surfaces plays a key role in their inhibitory performance (Lagrenée et al., 2001).
Antimicrobial Properties
Research has shown that 1,3,4-oxadiazole derivatives possess valuable biological effects, including antibacterial and antifungal activities. These compounds have been evaluated for their effectiveness against various bacteria and fungi, showing significant potential in antimicrobial applications (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Applications in Organic Electronics
Certain 1,3,4-oxadiazole derivatives have been utilized in organic light-emitting diodes (OLEDs) as electron transport materials. Their specific structural properties contribute to enhancing the performance of OLEDs, making them crucial components in the development of advanced electronic devices (Pujar et al., 2017).
Antitumor Activity
Research into natural product analogs containing 1,2,4-oxadiazole rings has revealed their potential in antitumor applications. These compounds have shown efficacy in inhibiting tumor cell growth, highlighting their significance in the field of cancer research (Maftei et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-4-11-13-14-12(18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHJNMZAAFTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

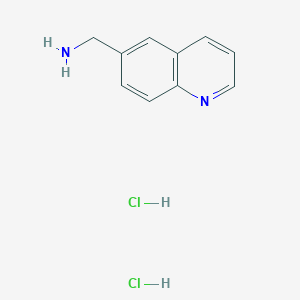
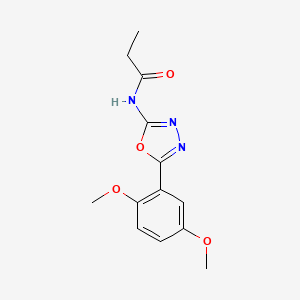
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2650488.png)
![(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2650490.png)
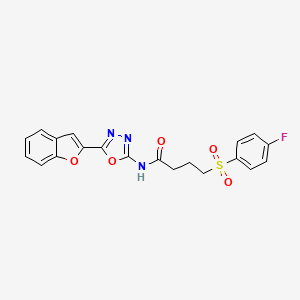
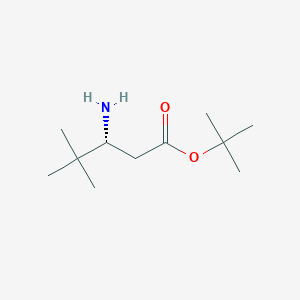
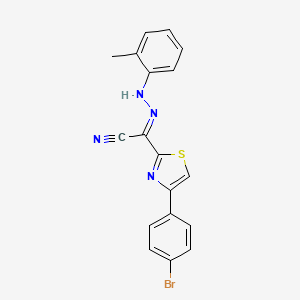
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)
![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)



